molecular formula C18H23N3OS B2936935 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine CAS No. 941931-08-4

3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine

Cat. No.: B2936935
CAS No.: 941931-08-4
M. Wt: 329.46
InChI Key: OMUDDDKJDSJLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group and a piperidinyl ethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl and piperidinyl ethyl sulfanyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

Medicinally, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-(4-piperidin-1-yl-phenyl)-propenone
  • (4-methoxyphenyl)-2-(1-piperidinyl)phenylmethanone

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-22-16-7-5-15(6-8-16)17-9-10-18(20-19-17)23-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUDDDKJDSJLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.